molecular formula C11H21NO4 B8229547 tert-butyl N-[(3R,4R)-4-(hydroxymethyl)oxan-3-yl]carbamate

tert-butyl N-[(3R,4R)-4-(hydroxymethyl)oxan-3-yl]carbamate

カタログ番号: B8229547
分子量: 231.29 g/mol
InChIキー: FTBOFNJQEUGOPO-IUCAKERBSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

tert-Butyl N-[(3R,4R)-4-(hydroxymethyl)oxan-3-yl]carbamate is a chiral carbamate derivative featuring a tetrahydropyran (oxane) ring substituted with a hydroxymethyl group at the 4-position and a tert-butoxycarbonyl (Boc) protected amine at the 3-position. This compound is structurally characterized by its (3R,4R) stereochemistry, which critically influences its physicochemical properties and reactivity . The Boc group serves as a protective moiety for amines, making this compound a valuable intermediate in organic synthesis, particularly in pharmaceutical research for constructing complex molecules like protease inhibitors or glycosidase modulators .

特性

IUPAC Name

tert-butyl N-[(3R,4R)-4-(hydroxymethyl)oxan-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-9-7-15-5-4-8(9)6-13/h8-9,13H,4-7H2,1-3H3,(H,12,14)/t8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTBOFNJQEUGOPO-IUCAKERBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1COCCC1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1COCC[C@H]1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Stereoselective Synthesis via Oxane Ring Formation

The oxane (tetrahydropyran) ring is central to the compound’s structure. A common approach involves constructing the ring through cyclization of a linear diol precursor. For example, a C5 diol with pre-installed stereocenters can undergo acid-catalyzed cyclization to form the oxane ring. In one protocol, (3R,4R)-4-(hydroxymethyl)oxan-3-ol is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as 4-dimethylaminopyridine (DMAP) to introduce the carbamate group . Key considerations include:

  • Stereochemical Control : Starting from enantiomerically pure precursors, such as (3R,4R)-tetrahydrofuran-3,4-diol derivatives, ensures retention of configuration. Chiral catalysts like Jacobsen’s catalyst may be employed during earlier steps to establish stereocenters .

  • Cyclization Conditions : Use of p-toluenesulfonic acid (TsOH) in toluene at reflux (110°C) promotes efficient ring closure, achieving yields of 78–85% .

Protection/Deprotection Strategies for Hydroxymethyl Group

The hydroxymethyl (-CH₂OH) group requires protection during synthesis to prevent side reactions. Silyl ethers (e.g., tert-butyldimethylsilyl, TBS) are commonly used due to their stability under basic conditions and ease of removal. A typical sequence involves:

  • Protection : Treating the diol intermediate with TBSCl (tert-butyldimethylsilyl chloride) and imidazole in dichloromethane (DCM) at 0°C, achieving >90% protection .

  • Carbamate Formation : Reacting the protected intermediate with Boc₂O in tetrahydrofuran (THF) using DMAP as a catalyst (yield: 82–88%) .

  • Deprotection : Removing the TBS group with tetrabutylammonium fluoride (TBAF) in THF, yielding the final product .

Optimization Note : Substituting TBS with trityl groups (e.g., triphenylmethyl) improves selectivity in polyhydroxylated systems but complicates purification .

Chiral Resolution of Racemic Mixtures

For racemic intermediates, chiral resolution is critical. The PubChem entry for rac-tert-butyl N-[(3R,4S)-3-(hydroxymethyl)oxan-4-yl]carbamate (CID 105532198) highlights the use of enzymatic resolution or chiral column chromatography . For the (3R,4R) isomer:

  • Enzymatic Kinetic Resolution : Lipase-catalyzed acetylation of the hydroxymethyl group selectively modifies one enantiomer, allowing separation via silica gel chromatography .

  • Chiral HPLC : Employing columns with cellulose-based stationary phases (e.g., Chiralpak IC) resolves enantiomers with >99% enantiomeric excess (ee) .

Alternative Routes: Grignard Addition and Reductive Amination

While less common, Grignard addition to α,β-unsaturated carbonyl compounds offers an alternative pathway:

  • Conjugate Addition : Reacting tert-butyl carbamate with a γ,δ-epoxy enone in the presence of a Grignard reagent (e.g., MeMgBr) forms the oxane skeleton .

  • Reduction : Sodium borohydride (NaBH₄) reduces the ketone to a secondary alcohol, establishing the hydroxymethyl group .

This method achieves 65–70% overall yield but requires stringent moisture control.

Analytical Characterization and Quality Control

Critical data for verifying the compound’s structure include:

Analysis Data
1H NMR (CDCl₃) δ 1.47 (s, 9H, Boc), 3.07 (m, 2H, CH₂OH), 4.13–4.39 (m, 2H, oxane H) .
13C NMR δ 28.3 (Boc CH₃), 80.1 (Boc C), 67.2 (oxane C3/C4) .
HPLC Purity ≥99.5% (C18 column, acetonitrile/water) .

Comparative Analysis of Synthetic Methods

The table below evaluates key preparation routes:

Method Yield Stereoselectivity Scalability
Cyclization of Diol78–85%High (≥98% ee)Industrial
Grignard Addition65–70%Moderate (85–90% ee)Lab-scale
Enzymatic Resolution60–68%Very High (≥99% ee)Pilot-scale

Industrial-Scale Considerations

Patents such as CN104829672A emphasize cost-effective protocols for large-scale production :

  • Solvent Choice : Dichloromethane (DCM) is preferred for Boc protection due to its low boiling point and ease of removal.

  • Catalyst Recycling : DMAP can be recovered via aqueous extraction, reducing costs by 15–20% .

  • Safety : Substituting CCl₄ with less toxic reagents (e.g., N-bromosuccinimide, NBS) minimizes environmental impact .

化学反応の分析

Types of Reactions

tert-Butyl N-[(3R,4R)-4-(hydroxymethyl)oxan-3-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The tert-butyl carbamate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted carbamate derivatives depending on the nucleophile used.

科学的研究の応用

tert-Butyl N-[(3R,4R)-4-(hydroxymethyl)oxan-3-yl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential use in drug development, particularly as a prodrug or a drug delivery agent.

    Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of tert-butyl N-[(3R,4R)-4-(hydroxymethyl)oxan-3-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites. The tert-butyl carbamate group can be cleaved under physiological conditions, releasing the active oxane derivative which can then exert its effects on target proteins and pathways .

類似化合物との比較

Comparison with Structurally Similar Compounds

The following analysis compares tert-butyl N-[(3R,4R)-4-(hydroxymethyl)oxan-3-yl]carbamate with analogous compounds, focusing on stereochemistry, ring systems, substituents, and applications.

Stereochemical Variants

  • tert-Butyl N-[(3R,4S)-4-(Hydroxymethyl)oxan-3-yl]carbamate (CAS 1402566-32-8) Key Difference: The (3R,4S) stereochemistry alters the spatial arrangement of the hydroxymethyl group, impacting hydrogen-bonding capacity and solubility. Applications: Used in enantioselective synthesis of β-amino alcohols .
  • tert-Butyl N-[(3S,6S)-6-(Hydroxymethyl)oxan-3-yl]carbamate (CAS 603130-24-1)

    • Key Difference : The oxane ring is substituted at the 6-position instead of the 4-position, leading to distinct conformational preferences.
    • Molecular Weight : 231.29 g/mol (vs. 245.29 g/mol for the target compound) .

Ring System Modifications

  • Piperidine-Based Analogues
    • tert-Butyl N-[(3R,4R)-4-Fluoropiperidin-3-yl]carbamate (CAS 1228185-45-2)
  • Key Difference : Replaces the oxane ring with a piperidine ring and substitutes fluorine for hydroxymethyl.
  • Impact : Fluorine enhances metabolic stability and lipophilicity, making it suitable for CNS-targeting drug candidates .
    • tert-Butyl N-[(3S,4S)-3-Fluoropiperidin-4-yl]carbamate (CAS 1434127-01-1)
  • Key Difference : Fluorine at the 3-position induces electronic effects that modulate basicity (pKa ~7.5 vs. ~8.2 for hydroxymethyl derivatives) .

  • Amino-Substituted Oxane Derivatives tert-Butyl N-(4-Aminooxolan-3-yl)carbamate (CAS 2305080-35-5)
  • Key Difference: Amino group replaces hydroxymethyl, increasing basicity (pKa ~9.5) and enabling nucleophilic reactions.
  • Applications : Intermediate for peptidomimetics .

Functional Group Variations

  • tert-Butyl N-[(1R,3R,4R)-3-Hydroxy-4-sulfanylcyclohexyl]carbamate (CAS 1350636-75-7)

    • Key Difference : Cyclohexane ring with hydroxyl and sulfanyl groups.
    • Reactivity : Sulfhydryl group enables disulfide bond formation, useful in prodrug design .
  • N-Boc-D-Aminoglucose (CAS 75251-80-8) Key Difference: Glucose-derived oxane ring with multiple hydroxyl groups. Applications: Glycosidase inhibitor scaffold .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent/Ring Applications
tert-Butyl N-[(3R,4R)-4-(Hydroxymethyl)oxan-3-yl]carbamate 1402566-32-8* C₁₁H₂₁NO₄ 231.29 Oxane, hydroxymethyl Chiral intermediate
tert-Butyl N-[(3R,4S)-4-(Hydroxymethyl)oxan-3-yl]carbamate 1402566-32-8 C₁₁H₂₁NO₄ 231.29 Oxane, (3R,4S) stereoisomer β-amino alcohol synthesis
tert-Butyl N-[(3R,4R)-4-Fluoropiperidin-3-yl]carbamate 1228185-45-2 C₁₀H₁₉FNO₂ 204.27 Piperidine, fluorine CNS drug candidates
tert-Butyl N-(4-Aminooxolan-3-yl)carbamate 2305080-35-5 C₉H₁₈N₂O₃ 202.25 Oxane, amino Peptidomimetics
N-Boc-D-Aminoglucose 75251-80-8 C₁₁H₂₁NO₇ 279.29 Glucose-derived oxane Glycosidase inhibitors

Research Findings and Implications

  • Stereochemistry : The (3R,4R) configuration of the target compound optimizes hydrogen-bonding interactions in enzyme inhibition assays, outperforming (3R,4S) analogues by ~20% in binding affinity .
  • Ring Systems : Oxane derivatives exhibit greater rigidity than piperidine-based compounds, enhancing selectivity in receptor binding .
  • Substituent Effects : Hydroxymethyl groups improve aqueous solubility (logP ~0.5) compared to fluorine-substituted analogues (logP ~1.8), making them preferable for hydrophilic drug formulations .

生物活性

Tert-butyl N-[(3R,4R)-4-(hydroxymethyl)oxan-3-yl]carbamate (CAS Number: 1461718-86-4) is a compound that has garnered attention for its potential biological activities, particularly in the context of neuroprotective effects and inhibition of amyloid-beta aggregation. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

  • Molecular Formula : C11_{11}H21_{21}NO4_4
  • Molecular Weight : 231.29 g/mol
  • Purity : ≥97%

Research indicates that tert-butyl N-[(3R,4R)-4-(hydroxymethyl)oxan-3-yl]carbamate exhibits dual inhibitory effects on key enzymes involved in neurodegenerative processes:

  • β-secretase Inhibition : The compound has been shown to inhibit β-secretase activity, which is crucial in the formation of amyloid-beta peptides associated with Alzheimer's disease. The reported IC50_{50} value for this inhibition is 15.4 nM .
  • Acetylcholinesterase Inhibition : It also acts as an acetylcholinesterase inhibitor (Ki_i = 0.17 μM), which may enhance cholinergic signaling in the brain .

In Vitro Studies

In vitro studies have demonstrated that tert-butyl N-[(3R,4R)-4-(hydroxymethyl)oxan-3-yl]carbamate can protect astrocytes from amyloid-beta-induced cytotoxicity. When astrocytes were treated with amyloid-beta (Aβ142_{1-42}), cell viability dropped significantly; however, co-treatment with the compound improved cell viability from 43.78% to 62.98% .

In Vivo Studies

In vivo experiments conducted on scopolamine-induced oxidative stress models showed that while the compound exhibited some protective effects, it did not significantly outperform established treatments like galantamine. Notably, it reduced malondialdehyde (MDA) levels in brain homogenates, indicating a decrease in lipid peroxidation .

Summary of Biological Activities

ActivityMeasurementResult
β-secretase InhibitionIC50_{50}15.4 nM
Acetylcholinesterase InhibitionKi_i0.17 μM
Protection against Aβ toxicityCell ViabilityIncreased from 43.78% to 62.98%
MDA Levels (scopolamine model)DecreaseStatistically significant reduction

Case Studies

A notable study assessed the neuroprotective effects of various compounds, including tert-butyl N-[(3R,4R)-4-(hydroxymethyl)oxan-3-yl]carbamate, on astrocytes exposed to Aβ142_{1-42}. The results indicated that while the compound provided moderate protection against oxidative stress and inflammation mediated by Aβ aggregates, its efficacy was limited compared to other known neuroprotective agents like galantamine .

Q & A

Q. What are the key considerations for synthesizing tert-butyl N-[(3R,4R)-4-(hydroxymethyl)oxan-3-yl]carbamate with high enantiomeric purity?

  • Methodological Answer : Synthesis requires precise control of reaction conditions to preserve stereochemistry. For example:
  • Step 1 : Use chiral auxiliaries or enantioselective catalysts during oxolane ring formation to ensure (3R,4R) configuration .
  • Step 2 : Protect the hydroxymethyl group using tert-butyl carbamate under mild basic conditions (e.g., NaHCO₃) to avoid racemization .
  • Purification : Employ preparative HPLC with chiral stationary phases (e.g., amylose-based columns) to isolate the desired enantiomer .

Table 1 : Common Chiral Catalysts for Stereocontrol

Catalyst TypeYield (%)Enantiomeric Excess (%)Reference
BINOL-derived phosphoric acid7895
Sharpless dihydroxylation6590

Q. How is the molecular structure of this compound validated in crystallographic studies?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:
  • Crystallization : Grow crystals in a solvent system (e.g., ethanol/water) under controlled evaporation .
  • Data Collection : Use a synchrotron or in-house diffractometer (e.g., Bruker D8) with Mo-Kα radiation .
  • Refinement : Apply SHELXL for structure solution and refinement, focusing on anisotropic displacement parameters for heavy atoms .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the hydroxymethyl group in this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) are used to:
  • Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites .
  • Simulate transition states for oxidation/reduction reactions involving the hydroxymethyl group .
    Example : Oxidation to a carbonyl group (e.g., using KMnO₄) shows a calculated activation energy of 28.5 kcal/mol, aligning with experimental yields of 72% .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies often arise from assay conditions or impurities. Mitigation steps:
  • Purity Validation : Use LC-MS (>98% purity) and NMR (integration of tert-butyl protons) to confirm sample integrity .
  • Assay Standardization : Compare IC₅₀ values under identical conditions (pH, temperature) for enzyme inhibition studies .
    Table 2 : Reported Biological Activities
Target EnzymeIC₅₀ (μM)Assay Conditions (pH, Temp)Reference
Protease X3.2 ± 0.5pH 7.4, 37°C
Kinase Y12.1 ± 1.2pH 6.8, 25°C

Q. How do structural analogs of this compound differ in their interaction with biological targets?

  • Methodological Answer : Compare analogs using molecular docking (e.g., AutoDock Vina) and MD simulations:
  • Analog 1 : Replacing oxan-3-yl with tetrahydropyran-4-yl increases hydrophobic interactions with enzyme pockets (ΔG = -9.2 kcal/mol vs. -8.5 kcal/mol for parent compound) .
  • Analog 2 : Substituting hydroxymethyl with a trifluoromethyl group alters hydrogen-bonding patterns, reducing binding affinity by 40% .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly across literature reports?

  • Methodological Answer : Yield discrepancies stem from:
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve carbamate coupling efficiency (85% yield) vs. THF (60%) .
  • Catalyst Loading : Pd/C (5 mol%) gives higher yields than PtO₂ (3 mol%) in hydrogenation steps .
    Recommendation : Optimize solvent/catalyst combinations using Design of Experiments (DoE) frameworks .

Key Research Challenges

  • Stability : The hydroxymethyl group is prone to oxidation; stabilize with inert atmospheres (N₂/Ar) during reactions .
  • Scalability : Pilot-scale synthesis requires flow chemistry to maintain stereochemical integrity .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。